molecular formula C8H15NO2 B12063351 Ethyl 1-methylpyrrolidine-2-carboxylate CAS No. 30727-23-2

Ethyl 1-methylpyrrolidine-2-carboxylate

Cat. No.: B12063351
CAS No.: 30727-23-2
M. Wt: 157.21 g/mol
InChI Key: FBTUOHOLPTXSPX-UHFFFAOYSA-N
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Description

Ethyl 1-methylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methylpyrrolidine-2-carboxylate typically involves the esterification of 1-methylpyrrolidine-2-carboxylic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methylpyrrolidine-2-carboxylate is unique due to its specific ester group placement and methyl substitution on the pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 1-methylpyrrolidine-2-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of EMPC, focusing on its mechanisms of action, comparison with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from pyrrolidine, characterized by the presence of an ethyl group and a methyl substitution on the pyrrolidine ring. Its molecular formula is C8H15NO2C_8H_{15}NO_2. The structural uniqueness contributes to its distinct biological activity compared to other pyrrolidine derivatives.

The biological activity of EMPC largely stems from its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Modulation : EMPC can bind to specific enzymes, influencing their activity either as an inhibitor or an activator. This interaction may alter metabolic pathways, which is crucial for drug development and therapeutic interventions.
  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, affecting signal transduction pathways that regulate physiological responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of EMPC. It has shown effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes .

Antiviral Effects

Research indicates that EMPC exhibits antiviral properties, potentially through interference with viral replication processes. This aspect is particularly relevant in developing treatments for viral infections where traditional therapies are ineffective.

Comparison with Similar Compounds

To understand the uniqueness of EMPC's biological activity, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Methyl pyrrolidine-2-carboxylateMethyl ester instead of ethylModerate antimicrobial activity
Pyrrolidine-2-carboxylic acidLacks ester functionalityLimited biological activity
Ethyl 2-pyrrolidinecarboxylateIsomer with different ester positioningVaries; less studied compared to EMPC

EMPC's unique structural configuration allows it to exhibit distinct reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing EMPC demonstrated its potential as a precursor for more complex organic molecules. Analytical techniques such as NMR and FTIR confirmed its structure and purity, paving the way for further biological testing .
  • Antimicrobial Testing : In a controlled laboratory setting, EMPC was tested against clinical isolates of Staphylococcus aureus (both methicillin-susceptible and resistant strains). The results indicated significant zones of inhibition, suggesting strong antibacterial properties that warrant further investigation for therapeutic use .
  • Enzyme Interaction Studies : Research exploring the interaction of EMPC with specific metabolic enzymes revealed that it could modulate enzyme activity effectively. This modulation could be leveraged in developing drugs targeting metabolic disorders.

Properties

CAS No.

30727-23-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3

InChI Key

FBTUOHOLPTXSPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN1C

Origin of Product

United States

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